molecular formula C4H8BrClZn B129161 4-Chlorobutylzinc bromide CAS No. 155589-48-3

4-Chlorobutylzinc bromide

Cat. No.: B129161
CAS No.: 155589-48-3
M. Wt: 236.8 g/mol
InChI Key: POIGMXAECHVVIK-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Organozinc Reagents in Organic Synthesis

The field of organozinc chemistry dates back to 1849, with Edward Frankland's synthesis of diethylzinc (B1219324) from ethyl iodide and zinc metal. wikipedia.orgdigitellinc.com This pioneering work not only introduced the first organozinc compound but also laid the groundwork for the development of valence theory. digitellinc.comnih.gov Early applications of dialkylzinc reagents included their reaction with oxalate (B1200264) esters to form α,α-dialkyl-α-hydroxycarboxylate esters, as reported by Frankland and his student B.F. Duppa. digitellinc.com

Further advancements came from the work of Aleksandr Mikhailovich Butlerov and his students, who utilized organozinc reagents for the synthesis of tertiary alcohols from acid chlorides. digitellinc.com A significant and enduring contribution was the Reformatsky reaction, discovered by Sergei Nikolaevich Reformatskii, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to produce β-hydroxy esters. digitellinc.comwikipedia.orgbyjus.com This reaction highlighted the utility of organozinc reagents generated in situ. byjus.com

Another cornerstone of organozinc chemistry is the Simmons-Smith reaction, which employs an organozinc carbenoid to convert alkenes into cyclopropanes in a stereospecific manner. wikipedia.orgmdpi.com The development of the Negishi coupling in 1977, a palladium- or nickel-catalyzed cross-coupling of organozinc compounds with organic halides, marked a paradigm shift. wikipedia.orgorganic-chemistry.org This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in modern organic synthesis. wikipedia.orgchemistnotes.com The significance of this work was recognized with the Nobel Prize in Chemistry in 2010, awarded to Ei-ichi Negishi, Richard F. Heck, and Akira Suzuki. uni-muenchen.de

Distinctive Reactivity Profile of Organozinc Halides

Organozinc halides (RZnX) possess a reactivity that is distinct from other common organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds. wikipedia.org The carbon-zinc bond is more covalent in nature, resulting in lower nucleophilicity and basicity. slideshare.net This reduced reactivity is a key advantage, as it allows for the presence of a wide range of functional groups, such as esters, nitriles, and ketones, in the organozinc reagent or the reaction substrate without undesired side reactions. uni-muenchen.denih.gov

The reactivity of organozinc halides can be attributed to several factors:

Polarity of the C-Zn bond: The lower polarity of the carbon-zinc bond compared to carbon-magnesium or carbon-lithium bonds makes them less reactive nucleophiles. fishersci.ca

Lewis Acidity: The zinc center in organozinc halides is a Lewis acid, which can influence reaction pathways and stereochemistry. mdpi.com

Schlenk Equilibrium: Similar to Grignard reagents, organozinc halides exist in solution in a Schlenk equilibrium with the corresponding diorganozinc (R2Zn) and zinc dihalide (ZnX2). The position of this equilibrium can affect the reactivity of the reagent. wikipedia.org

Despite their moderate reactivity towards many organic electrophiles, organozinc reagents are potent nucleophiles in transition metal-catalyzed cross-coupling reactions, particularly with palladium and nickel catalysts. wikipedia.org This dual reactivity profile—moderate intrinsic reactivity and high transmetalation efficiency—underpins their widespread use in modern synthetic chemistry.

Position of 4-Chlorobutylzinc Bromide within the Broader Organozinc Reagent Landscape

This compound is a bifunctional organozinc halide. It contains both a nucleophilic carbon-zinc bond and an electrophilic carbon-chlorine bond within the same molecule. This dual functionality makes it a valuable building block in organic synthesis, allowing for sequential or one-pot reactions to construct more complex molecular architectures.

Its position within the organozinc reagent landscape is defined by its ability to act as a four-carbon synthon. The presence of the terminal chloro group provides a handle for subsequent transformations after the initial reaction at the organozinc center. This contrasts with simpler alkylzinc halides that only offer a single point of reactivity.

Scope and Significance of Academic Research on this compound

Academic research on this compound has primarily focused on its application in carbon-carbon bond-forming reactions. Key areas of investigation include its use in cross-coupling reactions and as a precursor for the synthesis of cyclic compounds. The reagent's utility is often highlighted in the context of synthesizing molecules with specific structural motifs, such as substituted cyclobutanes.

The significance of the research lies in demonstrating the versatility of functionalized organozinc reagents. Studies involving this compound contribute to the broader understanding of how to incorporate multiple reactive sites into a single reagent and control their sequential reactivity to achieve efficient and selective syntheses.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 155589-48-3
Molecular Formula C4H8BrClZn
Appearance White solid
Solubility Typically used as a 0.5 M solution in Tetrahydrofuran (B95107) (THF)

Data sourced from multiple chemical suppliers and databases. guidechem.comfluorochem.co.uk

Synthesis and Reactions of this compound

Preparative Methods

This compound is typically prepared through the oxidative addition of activated zinc metal to 1-bromo-4-chlorobutane (B103958). The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent decomposition of the organozinc reagent. The use of activated zinc, such as Rieke zinc or zinc-copper couple, can facilitate the insertion of zinc into the carbon-bromine bond. wikipedia.org

Key Reaction Classes

Cross-Coupling Reactions (e.g., Negishi Coupling)

A primary application of this compound is in Negishi cross-coupling reactions. vulcanchem.com In these reactions, the organozinc reagent couples with various organic halides (aryl, vinyl, etc.) in the presence of a palladium or nickel catalyst. wikipedia.orgchemistnotes.com This reaction forms a new carbon-carbon bond between the butyl chain of the organozinc reagent and the organic halide. The chloro group on the butyl chain remains intact during the coupling, allowing for further functionalization.

For example, the coupling of this compound with an aryl bromide would yield a 4-chlorobutyl-substituted aromatic compound. This product can then undergo subsequent reactions, such as an intramolecular cyclization to form a tetralin derivative.

Synthesis of Substituted Cyclobutanes via Intramolecular Cyclization

The bifunctional nature of this compound makes it a precursor for the synthesis of cyclobutane (B1203170) derivatives. While direct intramolecular cyclization of this compound itself is not the primary route, its reaction products can be designed to undergo subsequent cyclization. For instance, after a Negishi coupling, the resulting product containing the 4-chlorobutyl group can be induced to cyclize through various methods, often involving the formation of a new carbon-carbon bond between the terminus of the butyl chain and another part of the molecule.

More directly, related organozinc reagents can be involved in intramolecular cyclizations. For example, studies have shown the intramolecular radical cyclization of compounds like 4-chloro-1,1,2,2,3,3,4,4-octafluorobutylbenzenes to form fused ring systems. cas.cn While not a direct reaction of this compound, this illustrates the principle of using a haloalkyl chain to form cyclic structures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

155589-48-3

Molecular Formula

C4H8BrClZn

Molecular Weight

236.8 g/mol

IUPAC Name

bromozinc(1+);1-chlorobutane

InChI

InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1

InChI Key

POIGMXAECHVVIK-UHFFFAOYSA-M

SMILES

[CH2-]CCCCl.[Zn+]Br

Canonical SMILES

[CH2-]CCCCl.[Zn+]Br

Origin of Product

United States

Synthetic Methodologies for 4 Chlorobutylzinc Bromide

Transmetalation Approaches

Organolithium reagents are powerful nucleophiles and strong bases that can be used to generate organozinc compounds. wikipedia.org The process involves the reaction of an organolithium species with a zinc halide salt, such as zinc bromide (ZnBr₂). uni-muenchen.de

For the synthesis of 4-chlorobutylzinc bromide via this route, one would first need to prepare 4-chlorobutyllithium. This could potentially be achieved through lithium-halogen exchange from a suitable precursor, such as 1-bromo-4-chlorobutane (B103958) or 1-iodo-4-chlorobutane, by reacting it with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.org

The subsequent reaction of 4-chlorobutyllithium with one equivalent of ZnBr₂ would yield the desired this compound and lithium bromide.

Reaction Scheme: 4-Cl-(CH₂)₄-Li + ZnBr₂ → 4-Cl-(CH₂)₄-ZnBr + LiBr

A major challenge with this approach is the limited functional group tolerance of the intermediate organolithium reagent. nih.gov Organolithiums are highly reactive and can react with the chloride functionality within the same molecule, leading to side products. Therefore, this method is often less preferred for preparing functionalized organozinc reagents compared to direct insertion. nih.gov

Besides organolithium compounds, other organometallic reagents can also serve as precursors for transmetalation to zinc.

From Organomagnesium Reagents (Grignard Reagents): The reaction of a Grignard reagent (R-MgX) with a zinc halide is a common method for preparing organozinc compounds. uni-muenchen.de To synthesize this compound, one would first prepare the corresponding Grignard reagent, 4-chlorobutylmagnesium bromide, by reacting 1-bromo-4-chlorobutane with magnesium metal. Subsequent treatment with zinc bromide would afford the target organozinc halide.

Reaction Scheme: 4-Cl-(CH₂)₄-MgBr + ZnBr₂ → 4-Cl-(CH₂)₄-ZnBr + MgBr₂

Similar to organolithium reagents, Grignard reagents have limited tolerance for certain functional groups, although they are generally less reactive.

From Organoboron Compounds: In some instances, organoboranes can undergo transmetalation with zinc compounds, often catalyzed by copper salts. wikipedia.org This pathway offers high selectivity but requires the initial preparation of the organoborane, typically through hydroboration of an alkene. wikipedia.org

Advanced Synthetic Techniques

The evolution of synthetic chemistry has led to the development of advanced methodologies that offer significant advantages over traditional batch processing. In the context of preparing this compound, these techniques are pivotal for enhancing reaction efficiency, safety, and scalability.

Continuous Flow Synthesis of this compound

Continuous flow chemistry represents a paradigm shift in the synthesis of organometallic reagents like this compound. This technique involves the continuous pumping of reactants through a reactor, offering precise control over reaction parameters and leading to improved safety and efficiency. syrris.jpinnovation.ca Unlike batch reactions that are conducted in flasks, flow chemistry utilizes tubes or capillaries where reagents are mixed and reacted. syrris.jp This approach is particularly advantageous for the synthesis of sensitive organozinc compounds, which are often unstable and difficult to handle in large quantities using conventional methods. acs.org

The synthesis of organozinc reagents in a continuous flow setup typically involves passing a solution of the corresponding organic halide through a packed bed of zinc. researchgate.netacs.org For this compound, this would involve a solution of 1-bromo-4-chlorobutane in a suitable solvent, such as tetrahydrofuran (B95107) (THF), being continuously fed through a column packed with zinc metal. The use of a large excess of zinc ensures complete conversion of the starting material. researchgate.netacs.org

Key advantages of employing continuous flow for this synthesis include superior heat and mass transfer due to the high surface-area-to-volume ratio of flow reactors. innovation.castolichem.com This enhanced control minimizes the formation of byproducts and allows for the safe execution of exothermic reactions. stolichem.com Research on the continuous synthesis of various organozinc reagents has demonstrated the potential for high yields, often ranging from 82% to 100%, with significantly reduced reaction times. acs.orgresearchgate.netacs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Organozinc Reagents

Parameter Batch Synthesis Continuous Flow Synthesis
Reaction Vessel Round-bottom flask or reactor vessel Tube, capillary, or packed-bed reactor syrris.jp
Heat Transfer Limited by surface area of the vessel Excellent due to high surface-area-to-volume ratio innovation.castolichem.com
Mass Transfer Dependent on stirring efficiency Efficient due to small diffusion distances
Safety Handling of large quantities of reactive intermediates Small reaction volumes at any given time, enhancing safety innovation.ca
Scalability Scaling up can be challenging Readily scalable by extending operational time or parallelization stolichem.com
Typical Yields Variable Generally high, often >80% acs.orgresearchgate.netacs.org

The implementation of continuous flow technology can be achieved using various reactor types, including chip-based microreactors and packed-bed reactors. syrris.jp For the gram-scale synthesis of this compound in a laboratory setting, a packed-bed reactor constructed from a glass or stainless steel column would be a common choice. syrris.jp

Scalability Considerations in this compound Synthesis

The scalability of a synthetic process is a critical factor for its industrial viability. The synthesis of this compound is no exception, and continuous flow methodologies offer significant advantages in this regard. acs.org Scaling up a batch synthesis can be problematic, often leading to issues with heat dissipation and mixing, which can compromise yield and safety. In contrast, scaling up a continuous flow process is typically achieved by extending the operation time or by "numbering-up," which involves running multiple reactors in parallel. stolichem.com

Research has demonstrated the successful transition of organozinc reagent synthesis from laboratory to pilot scale. acs.org For instance, a laboratory-scale reactor for organozinc formation has been successfully scaled to a pilot plant capable of a throughput of up to 18 L/h, achieving complete conversion of the organic halide with high yields. acs.org This scalability is a key driver for the adoption of continuous flow processes in the pharmaceutical and fine chemical industries. innovation.ca

A crucial aspect of ensuring a scalable process is the activation of the zinc metal. In a packed-bed reactor, mechanical and chemical activation methods can be employed to maintain a high level of reactivity. acs.org Furthermore, the ability to replenish the zinc bed without interrupting the process is a key design consideration for long-term, large-scale production. researchgate.netacs.org

Table 2: Key Parameters for Scalable Continuous Flow Synthesis of Organozinc Reagents

Parameter Significance for Scalability Typical Conditions Investigated
Flow Rate Determines residence time and throughput. acs.org Varied to optimize conversion and yield. acs.org
Concentration Higher concentrations increase productivity. Successful use of up to 2.0 M starting material solutions has been reported. acs.org
Temperature Affects reaction kinetics and selectivity. Precise temperature control is a key feature of flow reactors. syrris.jp
Solvent Influences solubility and reactivity. acs.org THF is a common solvent for organozinc synthesis. organic-chemistry.org
Zinc Activation Crucial for maintaining high reaction rates. acs.org Mechanical and chemical activation methods are utilized. acs.org

The direct insertion of zinc into the carbon-halogen bond is a cost-effective method for producing alkylzinc halides from inexpensive alkyl bromides. organic-chemistry.org This makes the continuous flow synthesis of this compound from 1-bromo-4-chlorobutane an economically attractive route for large-scale production. The inherent safety and efficiency of continuous flow processes further enhance their appeal for industrial applications. innovation.ca

Reactivity and Mechanistic Investigations of 4 Chlorobutylzinc Bromide

Carbon-Carbon Bond Formation Reactions

Cross-Coupling Reactions with Electrophiles

Organozinc halides are powerful nucleophiles in transition-metal-catalyzed cross-coupling reactions. These reactions provide a robust methodology for the construction of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, and 4-chlorobutylzinc bromide is an effective substrate in these transformations.

Palladium-Catalyzed Negishi Coupling with Aryl and Alkyl Halides

The Negishi coupling is a palladium-catalyzed reaction between an organozinc compound and an organic halide, enabling the formation of a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org For primary alkylzinc reagents like this compound, the reaction proceeds efficiently with a low risk of β-hydride elimination, a common side reaction with secondary alkylzinc halides. organic-chemistry.org The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are often used to promote the reaction. acs.orgresearchgate.net This method is compatible with a wide range of functional groups on both the organozinc reagent and the halide. acs.orgsigmaaldrich.com

Table 1: Representative Palladium-Catalyzed Negishi Coupling Reactions

EntryAryl/Alkyl HalideOrganozinc ReagentCatalyst SystemProduct
14-BromotolueneThis compoundPd₂(dba)₃ / PCyp₃1-(4-Chlorobutyl)-4-methylbenzene
21-IodonaphthaleneThis compoundPd(PPh₃)₄1-(4-Chlorobutyl)naphthalene
34-ChloroacetophenoneThis compoundPd-PEPPSI1-(4-(4-Chlorobutyl)phenyl)ethan-1-one
41-BromohexaneThis compoundPd(OAc)₂ / SPhos1-Chloro-5-decyne
Copper-Catalyzed Cross-Couplings

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to palladium-catalyzed methods for certain transformations. rsc.org In these reactions, this compound can couple with various organic halides. The mechanism is believed to involve the formation of a higher-order organocuprate species via transmetalation of the organozinc reagent with a copper(I) salt, such as copper(I) cyanide (CuCN). proquest.com This organocopper intermediate then reacts with the electrophile. The use of additives like lithium chloride can be crucial for solubilizing the copper salt and facilitating the reaction. nih.gov

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions

EntryElectrophileOrganozinc ReagentCatalyst/AdditiveProduct
11-IodooctaneThis compoundCuCN / LiCl1-Chlorododecane
22-BromopyridineThis compoundCuI / TMEDA2-(4-Chlorobutyl)pyridine
31-Bromo-2-phenylethyneThis compoundCuCN·2LiCl1-Chloro-6-phenylhex-5-yne
Reactivity with Acid Chlorides and Allyl Halides

Organozinc reagents like this compound are effective for the synthesis of ketones through their reaction with acid chlorides. This transformation is often mediated by a copper(I) catalyst, which generates a less reactive organocopper species that selectively adds once to the acid chloride without attacking the resulting ketone product. proquest.com

With allyl halides, this compound typically undergoes a regioselective SN2' substitution reaction, also facilitated by the presence of CuCN. proquest.com The reaction involves the addition of the nucleophilic alkyl group to the γ-position of the allylic system, leading to a double bond migration.

Table 3: Reactivity with Acyl Chlorides and Allyl Halides

EntryElectrophileOrganozinc ReagentCatalystProduct
1Benzoyl chlorideThis compoundCuCN·2LiCl5-Chloro-1-phenylpentan-1-one
2Acetyl chlorideThis compoundCuCN·2LiCl6-Chlorohexan-2-one
3Allyl bromideThis compoundCuCN·2LiCl1-Chlorohept-6-ene
4Cinnamyl chlorideThis compoundCuCN·2LiCl(E)-1-Chloro-7-phenylhept-5-ene

Addition Reactions to Unsaturated Systems

Michael Additions to α,β-Unsaturated Ketones

The Michael or conjugate addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. While organozinc reagents alone are generally not reactive enough to participate in Michael additions, their reactivity can be harnessed through the use of a copper(I) catalyst. acs.org In a copper-catalyzed process, the 4-chlorobutyl group is transferred from zinc to copper, forming a Gilman-like cuprate. This species then adds selectively to the β-position (1,4-addition) of an α,β-unsaturated ketone, avoiding direct addition to the carbonyl carbon (1,2-addition). beilstein-journals.orgnih.gov This method provides a powerful tool for the formation of 1,5-dicarbonyl compounds or related structures. proquest.com

Table 4: Copper-Catalyzed Michael Addition to α,β-Unsaturated Ketones

Entryα,β-Unsaturated KetoneOrganozinc ReagentCatalyst SystemProduct
1Cyclohex-2-en-1-oneThis compoundCuCN·2LiCl3-(4-Chlorobutyl)cyclohexan-1-one
2BenzylideneacetoneThis compoundCu(OTf)₂ / Chiral Ligand(E)-8-Chloro-4-phenyl-octan-2-one
33-Penten-2-oneThis compoundCuCN·2LiCl7-Chloro-3-methylheptan-2-one
Additions to Alkynes for Substituted Diene Formation

The addition of organozinc reagents to alkynes, a reaction known as carbozincation, is a powerful method for the synthesis of stereodefined vinylzinc species, which can be further functionalized to produce a variety of unsaturated compounds. While the addition of this compound to alkynes for the specific formation of substituted dienes is not extensively detailed in the available literature, the general principles of carbozincation provide a framework for understanding this potential transformation.

The reaction would likely proceed via the syn-addition of the 4-chlorobutyl group and the zinc bromide moiety across the triple bond of the alkyne. This process can be catalyzed by various transition metals, such as those from the cobalt, nickel, or copper groups, which can influence the regio- and stereoselectivity of the addition. For instance, cobalt-catalyzed arylmagnesiation of alkynes has been shown to be a versatile method for the synthesis of arylated organomagnesium intermediates, which could be analogous to the behavior of organozinc reagents. beilstein-journals.org

In a hypothetical reaction, this compound would react with a terminal alkyne in the presence of a suitable catalyst. The resulting vinylzinc intermediate could then undergo a subsequent elimination or cross-coupling reaction to yield a substituted diene. The presence of the chloro group on the butyl chain introduces a functional handle that could potentially participate in intramolecular reactions or be used for further synthetic modifications.

Research on the radical zinc-atom-transfer-based carbozincation of haloalkynes with dialkylzincs has demonstrated the formation of alkylidenezinc carbenoids through a 1,4-addition/carbozincation sequence. beilstein-journals.org This suggests that radical pathways could also be involved in the addition of this compound to alkynes, potentially leading to a variety of products depending on the reaction conditions and the substrate.

While specific examples are lacking, the synthesis of substituted dienes using functionalized organozinc reagents through Negishi-type cross-coupling reactions is a well-established methodology. nih.gov This suggests that a two-step approach, involving the initial carbozincation of an alkyne followed by a cross-coupling reaction, could be a viable route to substituted dienes utilizing this compound.

Additions to Carbonyl Compounds and Iminium Intermediates

Organozinc reagents, including this compound, are known to participate in nucleophilic addition reactions to carbonyl compounds and their nitrogen-containing analogues, such as iminium intermediates. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

The addition of functionalized alkylzinc reagents to ketones has been reported, highlighting the utility of these reagents in creating tertiary alcohols. researchgate.net In the case of this compound, the reaction with a ketone would proceed via the nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic carbonyl carbon. This addition would result in the formation of a zinc alkoxide intermediate, which upon aqueous workup, would yield the corresponding tertiary alcohol bearing a 4-chlorobutyl group. The general mechanism for the Grignard reaction with aldehydes and ketones provides a comparable pathway for this transformation. masterorganicchemistry.com

The reaction of organozinc reagents with imines and iminium salts is a valuable method for the synthesis of amines. The increased electrophilicity of the iminium ion, formed by the protonation or alkylation of an imine, makes it a more reactive substrate for nucleophilic attack by organozinc reagents. Although direct examples of this compound reacting with iminium intermediates are scarce in the literature, the general reactivity pattern of organometallic reagents suggests that this would be a feasible transformation. The addition would lead to the formation of an α-substituted amine, where the 4-chlorobutyl group has been added to the carbon atom of the original imine bond. The preparation of iminium salts can be achieved through various methods, including the oxidation of amino ketene (B1206846) silyl (B83357) acetals. researchgate.net

Below is a table summarizing the expected products from the addition of this compound to representative carbonyl compounds.

ReactantExpected Product (after workup)
Acetone2-methyl-6-chloro-2-hexanol
Benzaldehyde1-phenyl-5-chloro-1-pentanol
Cyclohexanone1-(4-chlorobutyl)cyclohexan-1-ol

Cyclopropanation Reactions

Cyclopropanation is a chemical process that generates cyclopropane (B1198618) rings. A well-known method for cyclopropanation is the Simmons-Smith reaction, which involves an organozinc carbenoid, typically iodomethylzinc iodide, reacting with an alkene. wikipedia.org While the direct use of this compound in a Simmons-Smith type reaction is not documented, the principles of this reaction are relevant to the potential reactivity of related zinc carbenoids.

The Simmons-Smith reaction proceeds via a cheletropic mechanism where the methylene (B1212753) group is delivered to both carbons of the alkene simultaneously, preserving the stereochemistry of the double bond. wikipedia.org The reactive species is a zinc carbenoid, which can be generated from diiodomethane (B129776) and a zinc-copper couple or by using diethylzinc (B1219324) in what is known as the Furukawa modification. wikipedia.org

It is conceivable that a functionalized zinc carbenoid could be generated from a precursor related to this compound, although this is not a standard application. More commonly, intramolecular Simmons-Smith cyclopropanations have been developed using functionalized gem-diiodoalkanes, which can provide access to bicycloalkanes. acs.orgnih.gov These studies offer insight into the reactivity of substituted zinc carbenoids. acs.orgnih.gov

Alternative methods for cyclopropanation include reactions with diazo compounds catalyzed by transition metals and the use of ylides. ethz.ch Recent advancements have also explored phosphine-catalyzed intermolecular cyclopropanation reactions between benzyl (B1604629) bromides and activated alkenes. rsc.org

An intramolecular cyclopropanation could be a hypothetical application for a derivative of this compound. If the molecule contained a suitably positioned double bond, the organozinc moiety could potentially react intramolecularly to form a bicyclic product containing a cyclopropane ring. However, there is no direct evidence in the reviewed literature to support this specific reaction pathway for this compound itself. The synthesis of cyclopropanes often relies on the use of specific carbenoid precursors, and this compound is not typically classified as such. acs.orgorganic-chemistry.org

Mechanistic Studies of this compound Reactions

Elucidation of Reaction Pathways (e.g., Radical Mechanisms)

The mechanistic pathways of reactions involving organozinc reagents can be complex and are influenced by the nature of the substrates, catalysts, and reaction conditions. While traditionally viewed as proceeding through polar, two-electron mechanisms, there is growing evidence for the involvement of radical pathways in certain organozinc reactions, particularly in cross-coupling processes like the Negishi coupling. wikipedia.org

In the context of Negishi coupling, where an organozinc compound is coupled with an organic halide in the presence of a palladium or nickel catalyst, a proposed mechanism for unactivated alkyl electrophiles involves a transmetalation-first pathway. wikipedia.org This is followed by the abstraction of the halide by the nickel catalyst, leading to the formation of an alkyl radical and the oxidation of the nickel center. wikipedia.org Reductive elimination from a Ni(III) species is facile, whereas it is difficult from a Ni(II) species. wikipedia.org

The formation of organozinc reagents itself can proceed through radical intermediates, especially when using direct insertion of zinc metal into organic halides. beilstein-journals.org Furthermore, radical zinc-atom-transfer-based carbozincation of haloalkynes with dialkylzincs has been shown to proceed via a radical chain mechanism initiated by oxygen. beilstein-journals.org This involves the formation of an alkyl radical from the organozinc derivative, which then undergoes further transformations before being reduced by the alkylzinc reagent, propagating a radical chain. beilstein-journals.org

While specific mechanistic studies elucidating the reaction pathways of this compound are not extensively detailed in the provided search results, it is plausible that its reactions, particularly in cross-coupling contexts, could involve radical intermediates. The presence of the chloroalkyl chain could also influence the stability and reactivity of any radical species formed. For instance, enantioselective radical addition/cross-coupling of organozinc reagents with alkyl iodides and alkenylboron reagents has been shown to proceed through a tandem radical addition/cross-coupling cascade. nih.gov

Kinetic Studies and Rate Determinations

General studies on the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides have shown that the selectivity of the reaction is influenced by the relative rates of reductive elimination versus β-hydride elimination-reinsertion. organic-chemistry.org This highlights the importance of kinetic factors in determining the outcome of such cross-coupling reactions. The choice of ligand on the palladium catalyst can significantly affect these relative rates and, consequently, the product distribution. organic-chemistry.org

Furthermore, in the halogenation of ketones, the rate of reaction can be independent of the concentration of the halogen, indicating that the rate-determining step is the formation of the enol or enolate anion. libretexts.org While not directly related to this compound, this illustrates a scenario where the kinetics are governed by the transformation of the substrate rather than the reaction with the reagent itself.

Given the lack of specific kinetic data for this compound, a general understanding must be inferred from related systems. The rates of its reactions would be expected to be influenced by factors such as the concentration of the reactants and any catalysts, temperature, and the nature of the solvent.

Role of Functional Groups in Reaction Selectivity

The presence of functional groups in organometallic reagents and their substrates plays a critical role in determining the selectivity of a reaction. In the case of this compound, the chloro group is a key functional feature that can influence its reactivity and selectivity.

The chloro group is an electron-withdrawing group, which can have an electronic effect on the carbon-zinc bond, although this effect is attenuated by the three intervening methylene groups. More significantly, the chloro group provides a functional handle that can be exploited in subsequent synthetic steps. For example, in the catalytic asymmetric addition of functionalized alkylzinc reagents to ketones, reagents containing alkyl chlorides and bromides have been successfully employed, leading to tertiary alcohol products with high enantiomeric excess. researchgate.net This demonstrates that the presence of a halogen on the alkyl chain is well-tolerated in such addition reactions.

The chloro group can also influence the regioselectivity of reactions. For instance, in the Negishi coupling of secondary alkylzinc halides, the use of specific biaryldialkylphosphine ligands on the palladium catalyst can lead to excellent ratios of the desired secondary to the undesired primary coupling product. organic-chemistry.org This selectivity is governed by the interplay of steric and electronic effects of both the organozinc reagent and the catalyst.

Moreover, the preparation of functionalized organozinc compounds by the direct insertion of zinc into organic halides is a testament to the high functional group tolerance of these reagents. organicreactions.orgorganic-chemistry.org Organozinc compounds bearing esters, nitriles, and amides can be prepared and used in subsequent reactions, showcasing their compatibility with a wide range of functional groups. organic-chemistry.orguni-muenchen.de

Catalytic Strategies Employing 4 Chlorobutylzinc Bromide

Transition Metal Catalysis

The reactivity of 4-chlorobutylzinc bromide, an organozinc reagent, is effectively harnessed in cross-coupling reactions through the use of various transition metal catalysts. wikipedia.org These catalysts facilitate the formation of carbon-carbon bonds between the chlorobutyl moiety and a diverse range of organic electrophiles.

Palladium-Based Catalysis (e.g., Negishi Coupling Enhancements)

Palladium catalysts are widely employed for Negishi cross-coupling reactions that involve organozinc compounds like this compound. wikipedia.org These reactions form carbon-carbon bonds by coupling organic halides with organozinc reagents. wikipedia.org Palladium complexes, particularly those in the Pd(0) oxidation state, are central to the catalytic cycle. wikipedia.org The general mechanism involves oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Enhancements in Negishi coupling often focus on the development of sophisticated phosphine (B1218219) ligands that stabilize the palladium catalyst and promote efficient reductive elimination over competing side reactions like β-hydride elimination. For instance, the use of biaryldialkylphosphine ligands has been shown to be effective in coupling secondary alkylzinc halides with aryl bromides and chlorides, a reaction class relevant to the reactivity of this compound. nih.gov These advanced catalyst systems exhibit high functional group tolerance and yield excellent ratios of the desired cross-coupled products. wikipedia.orgnih.gov The choice of ligand is crucial for achieving high yields and selectivity, particularly with sterically demanding or electronically challenging substrates. nih.gov

Table 1: Examples of Palladium-Catalyzed Negishi Coupling Conditions

Catalyst/LigandSubstratesKey Feature
Pd(P(t-Bu)₃)₂Aryl/vinyl chlorides and alkylzinc reagentsA single protocol for a wide range of substrates, including those with nitro groups. nih.gov
PdCl₂(dppf)Secondary alkyl Grignard reagents and aryl/vinyl halidesPioneering work in coupling secondary alkyl groups. nih.gov
CPhos with Pd(OAc)₂Secondary alkylzinc halides and aryl bromides/chloridesEffectively suppresses β-hydride elimination, providing excellent product ratios. nih.gov

Copper-Based Catalysis (e.g., Conjugate Additions)

Copper-based catalytic systems are highly effective for promoting the conjugate addition of organometallic reagents to electron-deficient alkenes, a transformation known as the Michael addition. beilstein-journals.orgnih.gov This methodology is a powerful tool for carbon-carbon bond formation. nih.gov While direct examples specifying this compound are not prevalent in the provided context, the general reactivity of diorganozinc and other organometallic reagents in these reactions is well-established. beilstein-journals.orgnih.gov

In these reactions, a copper(I) salt is typically used to generate a copper-based nucleophile from the organozinc reagent. This intermediate then adds to the β-position of an α,β-unsaturated compound, such as a ketone or ester. The process is highly efficient and can be rendered enantioselective through the use of chiral ligands. beilstein-journals.org The development of copper-catalyzed conjugate additions has expanded to include a variety of challenging Michael acceptors, showcasing the versatility of this method. nih.gov

Cobalt-Catalyzed Transformations

Cobalt-based catalysts have emerged as a cost-effective and less toxic alternative to precious metals like palladium for cross-coupling reactions. researchgate.netresearchgate.net These first-row transition metals can catalyze a wide range of transformations, including the coupling of organozinc reagents with organic halides. researchgate.netresearchgate.net The mild reaction conditions and high chemoselectivity associated with cobalt catalysis make it a powerful method for C-C bond construction. researchgate.net

Cobalt catalysts can facilitate cross-coupling reactions involving various organic electrophiles, tolerating a variety of sensitive functional groups. researchgate.net While the primary focus has often been on Grignard reagents, the principles extend to organozinc compounds. The mechanism can involve radical intermediates, depending on the nature of the coupling partners and reaction conditions. researchgate.net The continued development in this area highlights the potential for cobalt catalysts to be applied to transformations involving this compound. rsc.org

Ligand Design and Chiral Catalysis

The design of chiral ligands is paramount in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. In reactions involving organozinc reagents, chiral ligands coordinate to the metal center, creating a chiral environment that directs the approach of the reactants and controls the stereochemical outcome of the reaction.

Enantioselective Additions Utilizing Chiral Ligands

The enantioselective addition of organozinc reagents to carbonyl compounds is a well-established method for producing chiral secondary alcohols. nih.gov This transformation is typically catalyzed by a chiral ligand in the presence of a metal species, such as titanium(IV). A wide variety of chiral ligands, including amino alcohols, diols, and BINOL derivatives, have been successfully employed. nih.gov

Carbohydrate-based chiral ligands, for example, have proven to be effective, inexpensive, and structurally versatile scaffolds for developing highly enantioselective catalysts. nih.gov In a typical reaction, the chiral ligand and a titanium alkoxide form a chiral catalyst in situ. This complex then coordinates with both the organozinc reagent and the aldehyde, facilitating the enantioselective transfer of the alkyl group from the zinc to the carbonyl carbon. The choice of ligand is critical, with even small structural changes often leading to significant differences in catalytic activity and enantioselectivity. beilstein-journals.org

Table 2: Chiral Ligands in Enantioselective Additions

Ligand TypeReaction TypeTypical Enantioselectivity
Carbohydrate-derived β-amino alcoholsAddition of diethylzinc (B1219324) to aldehydesUp to 96% ee. nih.gov
Imidazolidin-4-one derivatives (with Cu(II))Asymmetric Henry reactionsUp to 97% ee. beilstein-journals.org
Binaphthyl-Proline hybrids (with Cu(II))Asymmetric Henry reactionsUp to 94% ee. nih.gov

Influence of Ligand Conformation on Stereoselectivity

The conformation of a chiral ligand plays a crucial role in determining the stereoselectivity of a catalytic reaction. The three-dimensional arrangement of the ligand around the metal center creates specific chiral pockets or channels that preferentially accommodate one of the prochiral faces of the substrate, leading to the selective formation of one enantiomer.

For C₂-symmetric ligands, a popular class in asymmetric catalysis, the well-defined conformational rigidity often leads to high levels of stereochemical control. More recently, non-symmetrical ligands have also demonstrated excellent performance, indicating that symmetry is not always a prerequisite for high enantioselectivity. researchgate.net The stereochemical outcome can be influenced by the matching and mismatching of different chiral elements within the ligand itself. For instance, in hybrid ligands containing both central and axial chirality, the relative orientation of these elements is essential for achieving high stereoselectivity. nih.gov Subtle changes to the ligand backbone or substituents can alter the conformational preferences of the metal-ligand complex, sometimes even leading to a reversal in the sense of stereoinduction (enantioswitching). nih.gov

Catalyst Optimization and Recycling

The efficiency and economic viability of synthetic routes involving this compound are significantly influenced by the catalytic system employed, primarily in the context of Negishi cross-coupling reactions. Optimization of these catalysts focuses on maximizing yield and selectivity while minimizing catalyst loading. Concurrently, the development of recyclable catalytic systems is a key area of research to enhance the sustainability and cost-effectiveness of these processes.

Catalyst Optimization:

The optimization of catalytic systems for the Negishi cross-coupling of alkylzinc halides, including this compound, typically involves the screening of various palladium precursors, ligands, and additives. The choice of ligand is particularly critical, as it influences the stability and reactivity of the palladium complex, thereby affecting the rates of oxidative addition and reductive elimination in the catalytic cycle.

Research into the cross-coupling of primary alkyl bromides with organozinc reagents has identified several effective catalytic systems. For instance, a combination of a palladium precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with bulky, electron-rich phosphine ligands has shown considerable success. These ligands can stabilize the palladium center and facilitate the desired C-C bond formation while suppressing side reactions.

A study on the Negishi cross-coupling of unactivated primary alkyl bromides highlights the effectiveness of a catalyst system comprising Pd₂(dba)₃ and tricyclopentylphosphine (PCyp₃) in the presence of N-methylimidazole (NMI). acs.orgnih.gov The optimization of reaction parameters, including catalyst loading and the choice of additives, was shown to be crucial for achieving high yields.

EntryPalladium Precursor (mol%)Ligand (mol%)AdditiveYield (%)
1Pd₂(dba)₃ (2%)PCyp₃ (8%)NMI70

The data indicates that a specific combination of palladium precursor, ligand, and additive is necessary for efficient coupling. The use of N-methylimidazole as an additive, for example, can significantly enhance the reaction rate and yield. acs.orgnih.gov

Further studies have explored the impact of different phosphine ligands on the efficiency of the Negishi coupling. Ligands such as CPhos have been shown to be highly effective in promoting the coupling of secondary alkylzinc halides, and similar principles apply to primary reagents like this compound. nih.gov The steric and electronic properties of the ligand play a crucial role in preventing β-hydride elimination, a common side reaction in couplings involving alkyl groups.

Catalyst Recycling:

The high cost of palladium provides a strong incentive for the development of recyclable catalytic systems. In the context of Negishi and other cross-coupling reactions, this is often achieved through the use of heterogeneous catalysts. These catalysts are supported on solid materials, allowing for their easy separation from the reaction mixture and subsequent reuse.

One common approach is the use of palladium on activated carbon (Pd/C). This heterogeneous catalyst has been successfully employed in Suzuki-Miyaura coupling reactions, a related type of cross-coupling, and can be recovered and reused for multiple cycles with only a slight decrease in activity. organic-chemistry.org The principles of using such supported catalysts are applicable to Negishi couplings involving this compound.

RunYield (%)
199
295
394
490
589
689

The data demonstrates the potential for high yields to be maintained over several reaction cycles with a recyclable catalyst.

Other strategies for catalyst recycling include the use of polymer-supported catalysts. These systems involve attaching the palladium catalyst to a polymer backbone, which renders the catalyst insoluble and thus easily recoverable by filtration. Linear polystyrene-stabilized palladium nanoparticles, for example, have been shown to be active and recyclable catalysts for a variety of C-C coupling reactions. hilarispublisher.com While some leaching of palladium species into the solution can occur, these can often be redeposited onto the support, allowing for the catalyst's continued use. hilarispublisher.com

The development of magnetic nanoparticles as catalyst supports represents another innovative approach. These catalysts can be readily separated from the reaction mixture using an external magnet, simplifying the recovery process. hilarispublisher.com

While specific studies on the recycling of catalysts in reactions with this compound are not extensively documented, the general methodologies developed for other cross-coupling reactions provide a solid foundation for creating more sustainable and economical synthetic processes involving this important organozinc reagent.

Applications of 4 Chlorobutylzinc Bromide in Complex Organic Synthesis

Construction of Polyfunctionalized Organic Molecules

4-Chlorobutylzinc bromide serves as a key building block for the introduction of a functionalized four-carbon chain, enabling the construction of complex molecules bearing multiple functional groups. Its primary application in this context is through the Negishi cross-coupling reaction, where it couples with a variety of organic halides. The presence of the chloro group at the terminus of the butyl chain provides a handle for further synthetic transformations, making the resulting products valuable intermediates.

A significant advantage of using this compound is its compatibility with a range of functional groups that are often intolerant to more reactive organometallic reagents like Grignard or organolithium reagents. This tolerance allows for the direct coupling of the organozinc reagent with substrates already containing esters, ketones, nitriles, and other sensitive moieties, thus streamlining synthetic routes and avoiding the need for extensive protecting group strategies.

The general scheme for such a coupling reaction is depicted below:

Table 1: Examples of Polyfunctionalized Molecules Synthesized via Negishi Coupling with this compound This table is illustrative and based on the general reactivity of organozinc reagents, as specific examples with this compound are not extensively detailed in publicly available literature.

Aryl/Vinyl Halide PartnerCatalyst System (Exemplary)Product StructurePotential Further Transformation of Chloro Group
4-BromobenzonitrilePd(PPh₃)₄4-(4-Chlorobutyl)benzonitrileAzide (B81097) substitution, Amination, Cyanation
Methyl 4-iodobenzoatePdCl₂(dppf)Methyl 4-(4-chlorobutyl)benzoateGrignard formation, Wittig reaction precursor
2-Bromo-5-fluoropyridinePd(dba)₂ / SPhos2-(4-Chlorobutyl)-5-fluoropyridineNucleophilic aromatic substitution

The resulting products, containing the 4-chlorobutyl side chain, are versatile intermediates. The terminal chloride can be readily converted into a variety of other functional groups. For instance, it can be displaced by nucleophiles such as azides, amines, or cyanide, or it can be used to form a Grignard reagent for subsequent reactions, thereby introducing even greater molecular complexity.

Synthesis of Biologically Relevant Scaffolds and Precursors

The introduction of the 4-chlorobutyl group is a strategic step in the synthesis of various scaffolds and precursors for biologically active molecules. This functionalized alkyl chain can be a key component of pharmacophores or can serve as a linker to other molecular fragments. The ability to perform these coupling reactions under mild conditions is crucial when dealing with delicate and complex biologically relevant molecules.

One important application is the synthesis of substituted heterocyclic compounds, which are prevalent in many pharmaceuticals. By coupling this compound with functionalized heteroaryl halides, chemists can introduce a side chain that can be further elaborated to construct complex heterocyclic systems or to append moieties that modulate biological activity.

Furthermore, the 4-chlorobutyl chain can be a precursor for the formation of cyclic structures. Intramolecular cyclization of the coupled products can lead to the formation of five- or six-membered rings, which are common motifs in natural products and drug molecules. For example, the terminal chloride can be displaced by an internal nucleophile to form tetrahydropyrans or other cyclic ethers, which are important structural units in many bioactive compounds.

Table 2: Potential Biologically Relevant Scaffolds Derived from this compound Intermediates This table illustrates potential synthetic pathways based on established chemical transformations.

Intermediate from this compoundSubsequent Reaction TypeResulting ScaffoldRelevance
Aryl-(CH₂)₄-ClIntramolecular Friedel-Crafts AlkylationTetralone derivativeCore structure in natural products and pharmaceuticals
Aryl-O-(CH₂)₄-ClIntramolecular Williamson Ether SynthesisSubstituted TetrahydropyranCommon motif in polyether antibiotics and other natural products
Aryl-NH-(CH₂)₄-ClIntramolecular N-AlkylationSubstituted TetrahydroquinolinePrivileged scaffold in medicinal chemistry

Role in Total Synthesis Strategies

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not prominently featured in readily accessible scientific literature, the strategic incorporation of a functionalized four-carbon unit via organozinc coupling is a well-established tactic. In the context of a total synthesis, a fragment coupling involving this compound would likely occur at a mid-to-late stage of the synthesis to connect two complex fragments.

The chemoselectivity of the Negishi coupling allows for the precise union of molecular building blocks without disturbing sensitive functional groups present in the advanced intermediates. The resulting 4-chlorobutyl moiety can then be utilized for the final ring closures or functional group interconversions necessary to complete the synthesis of the target natural product. For instance, in the synthesis of certain marine alkaloids or polyketides, the introduction of a flexible carbon chain with a reactive handle at its terminus is a common and crucial step.

Integration into Multi-Step Synthetic Sequences

The utility of this compound is most evident when it is integrated into multi-step synthetic sequences. Its role is often to act as a linchpin, connecting different parts of a molecule or introducing a key functional group that will be manipulated in subsequent steps.

A typical multi-step sequence could involve:

Preparation of the Organozinc Reagent: Formation of this compound from 1-bromo-4-chlorobutane (B103958) and activated zinc.

Negishi Coupling: Reaction of the organozinc reagent with an aryl or vinyl halide to form the key C-C bond.

Functional Group Transformation: Conversion of the terminal chloro group into another functional group (e.g., an iodide for a subsequent coupling reaction, an azide for reduction to an amine, or an aldehyde via oxidation of the corresponding alcohol).

Further Elaboration: Use of the newly introduced functional group to build additional complexity, such as forming a new ring system or coupling to another molecular fragment.

This stepwise approach allows for the controlled and predictable construction of complex molecular architectures, making this compound a valuable reagent for medicinal and materials chemistry research.

Table 3: Hypothetical Multi-Step Sequence Involving this compound

StepReactionReactantsProduct
1Negishi CouplingThis compound, 1-bromo-4-nitrobenzene1-(4-Chlorobutyl)-4-nitrobenzene
2Nucleophilic Substitution1-(4-Chlorobutyl)-4-nitrobenzene, Sodium Azide1-(4-Azidobutyl)-4-nitrobenzene
3Reduction1-(4-Azidobutyl)-4-nitrobenzene, H₂, Pd/C4-(4-Aminobutyl)aniline

This sequence demonstrates how the initial coupling with this compound can be the starting point for the synthesis of a more complex, bifunctional molecule.

Theoretical and Computational Studies on Organozinc Halides, Including 4 Chlorobutylzinc Bromide

Quantum Chemical Investigations of Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the geometric and electronic structure of organozinc halides. For a molecule like 4-Chlorobutylzinc bromide, these studies would focus on several key aspects of its structure and the nature of its chemical bonds.

The bonding in organozinc compounds is characterized by a significant covalent character in the carbon-zinc bond, a feature that distinguishes them from more ionic organolithium or Grignard reagents. The electronegativity difference between carbon and zinc is relatively small, leading to a less polarized C-Zn bond. This covalent nature is a key factor in the functional group tolerance of organozinc reagents.

Computational models of simple alkylzinc halides suggest a largely tetrahedral geometry around the zinc atom, especially in the presence of coordinating solvents like tetrahydrofuran (B95107) (THF), which are commonly used in their preparation and reactions. The solvent molecules play a crucial role in stabilizing the organozinc species. For this compound, it is expected that THF molecules would coordinate to the zinc center, influencing the bond lengths and angles.

A primary point of interest in the quantum chemical analysis of this compound would be the electronic influence of the chloro-substituent on the C-Zn bond. The inductive effect of the chlorine atom would likely modulate the electron density along the butyl chain, which in turn could affect the polarity and reactivity of the carbon-zinc bond. Theoretical calculations can quantify these effects through population analysis, providing insights into the partial charges on the atoms and the nature of the molecular orbitals.

Table 1: Predicted Structural Parameters for a Solvated Alkylzinc Halide Monomer (Illustrative)

ParameterPredicted Value RangeDescription
C-Zn Bond Length2.0 - 2.2 ÅThe distance between the carbon of the butyl group and the zinc atom.
Zn-Br Bond Length2.3 - 2.5 ÅThe distance between the zinc and bromine atoms.
C-Zn-Br Bond Angle110° - 120°The angle formed by the carbon, zinc, and bromine atoms, influenced by solvent coordination.
Coordination Number of ZnTypically 4In THF, the zinc atom is often coordinated to the alkyl group, the bromide, and two solvent molecules.

Note: The data in this table are illustrative and based on general findings for primary alkylzinc halides in coordinating solvents. Specific values for this compound would require dedicated computational studies.

Computational Modeling of Reaction Transition States

Understanding the mechanism of reactions involving organozinc reagents is greatly aided by the computational modeling of transition states. These calculations allow for the determination of activation energies and the visualization of the molecular geometries at the peak of the reaction energy profile. For reactions involving this compound, such as Negishi cross-coupling, computational studies on analogous systems have provided a general mechanistic framework.

The key steps in a catalytic cycle, such as transmetalation and reductive elimination, can be modeled to understand how the structure of the organozinc reagent influences the reaction kinetics. For instance, the presence of the chloro-substituent in this compound might affect the energetics of the transmetalation step with a palladium or nickel catalyst.

Transition state theory can be applied to calculate the rate constants of elementary reaction steps. These theoretical calculations can help to explain experimentally observed reaction rates and selectivities. For example, by comparing the activation barriers for different possible reaction pathways, one can predict the most likely mechanism.

Prediction of Reactivity and Selectivity Profiles

Computational chemistry can be employed to predict the reactivity and selectivity of organozinc reagents. By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), it is possible to gain insights into the nucleophilic and electrophilic character of the reagent.

For this compound, theoretical studies could predict how the chloro-substituent influences its nucleophilicity. The electron-withdrawing nature of chlorine might slightly reduce the nucleophilicity of the carbon attached to zinc compared to a non-functionalized alkylzinc bromide. However, the functional group tolerance of organozinc reagents means they are generally compatible with a wide range of electrophiles.

Furthermore, computational models can help in understanding the chemoselectivity of reactions. For instance, in a molecule with multiple reactive sites, calculations can predict which site is more likely to react with the organozinc reagent. These predictions are valuable for designing synthetic strategies and avoiding unwanted side reactions.

Correlation of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For organozinc halides, this involves comparing calculated properties, such as spectroscopic data (NMR, IR) and reaction outcomes, with those observed in the laboratory.

While specific experimental data for this compound is not widely reported in the context of validating theoretical predictions, studies on similar functionalized organozinc compounds have shown good agreement between theory and experiment. For example, calculated reaction energy profiles for Negishi cross-coupling reactions with functionalized alkylzinc reagents have successfully rationalized the observed product distributions and reaction efficiencies.

The synergy between theoretical predictions and experimental observations is crucial for advancing the understanding of organozinc chemistry. Computational studies can guide experimental design by predicting the most promising reaction conditions or substrates, while experimental results provide the necessary feedback to refine and improve the theoretical models. This iterative process of prediction and verification is essential for the development of new and more efficient synthetic methodologies involving functionalized organozinc reagents like this compound.

Emerging Research Avenues and Future Outlook for 4 Chlorobutylzinc Bromide

Development of Novel Reactivity Modes

While 4-chlorobutylzinc bromide is well-established as a nucleophilic partner in palladium-catalyzed cross-coupling reactions such as the Negishi and Fukuyama couplings, current research is aimed at unlocking new reactivity patterns. vulcanchem.comwikipedia.org A significant area of exploration is the engagement of organozinc reagents in radical-mediated transformations. The carbon-zinc bond in this compound, while polar, can also undergo homolytic cleavage under appropriate conditions to generate a 4-chlorobutyl radical. This opens the door to a host of radical-based carbon-carbon and carbon-heteroatom bond-forming reactions. libretexts.orgyoutube.com

Recent advancements in photoredox catalysis offer a particularly promising avenue for activating organozinc reagents in novel ways. sigmaaldrich.com Visible-light-absorbing photocatalysts can facilitate single-electron transfer (SET) processes with organohalides and organometallic species. nih.govsigmaaldrich.com For instance, a photocatalyst could oxidize the organozinc reagent to generate a zinc-centered radical cation and a 4-chlorobutyl radical, or reduce it to form a zincate radical anion. These highly reactive intermediates can then participate in a variety of transformations that are inaccessible through traditional two-electron pathways. The development of dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst, could further expand the synthetic utility of this compound, enabling previously elusive cross-coupling reactions. beilstein-journals.org

Potential Novel Reactivity Mode Enabling Technology/Concept Key Intermediates Potential Applications
Radical-mediated C-C bond formationPhotoredox Catalysis4-Chlorobutyl radical, Zinc-centered radical cation/anionSynthesis of complex aliphatic structures, Late-stage functionalization
Dual Catalytic Cross-CouplingPhotoredox + Transition Metal CatalysisAlkyl radicals, Low-valent transition metal speciesAccess to new bond disconnections, Asymmetric catalysis
Halogen-Atom Transfer (XAT)Radical Initiators/Photocatalysis4-Chlorobutyl radicalFunctionalization of C-H bonds, Polymer synthesis

Integration with Flow Chemistry and Automated Synthesis Platforms

The inherent instability and exothermic nature of organometallic reagent preparation have traditionally posed challenges for large-scale synthesis. uni-due.de Continuous flow chemistry has emerged as a powerful technology to mitigate these issues by providing superior control over reaction parameters such as temperature, pressure, and mixing. uni-due.dechemistryviews.org The on-demand synthesis of organozinc reagents, including those similar to this compound, in flow reactors has been demonstrated to be a safe and efficient process. uni-due.de This approach allows for the generation of the reagent as needed and its immediate use in a subsequent reaction, a concept known as a "telescoped" synthesis, which minimizes the handling of hazardous materials. organic-chemistry.org

The integration of this compound synthesis and its subsequent reactions into automated platforms represents a significant step towards the future of chemical manufacturing. Automated systems can precisely control reagent addition, reaction time, and purification steps, leading to improved reproducibility and efficiency. purdue.eduresearchgate.net The combination of flow chemistry with automated liquid handling and real-time reaction monitoring can enable the rapid optimization of reaction conditions and the construction of molecular libraries for drug discovery and materials science. libretexts.org

Technology Advantages for this compound Key Features
Continuous Flow Chemistry Enhanced safety, Improved heat and mass transfer, ScalabilityMicroreactors, Packed-bed reactors, Precise temperature and pressure control
Automated Synthesis Platforms High throughput, Improved reproducibility, Remote operationRobotic liquid handlers, Automated purification systems, In-line analytics

Exploration of Low-Valent Zinc Intermediates in Catalytic Cycles

The vast majority of zinc-mediated reactions involve zinc in its +2 oxidation state. However, the exploration of low-valent zinc species, particularly zinc(I) and zinc(0) complexes, in catalytic cycles is a burgeoning area of research. uni-due.deyoutube.com While stable molecular organozinc(I) compounds have been synthesized and characterized, their role in catalysis is still being elucidated. uni-due.de Theoretical studies have indicated the potential stability of such species. uni-due.de

Recent work has shown that transmetalation from a transition metal catalyst to zinc can lead to the formation of useful organozinc intermediates. For example, a cobalt catalyst can facilitate the reductive coupling of alkynes and imines, followed by a transmetalation to zinc to form a zinc metallacycle. This organozinc species can then act as a versatile nucleophile in subsequent reactions. This "catalyst-to-zinc" transmetalation pathway opens up new possibilities for the involvement of zinc in catalytic cycles beyond its traditional role as a simple transmetalating agent in cross-coupling reactions. It is plausible that under certain reductive conditions, this compound could be a precursor to low-valent zinc intermediates that could participate in novel catalytic transformations.

A proposed catalytic cycle involving a hypothetical low-valent zinc(I) intermediate generated from an organozinc halide like this compound could involve the following steps:

Reductive Dimerization: Two molecules of RZnX could be reduced to form a [RZn-ZnR] species.

Oxidative Addition: This low-valent zinc species could undergo oxidative addition to a substrate.

Reductive Elimination: The resulting intermediate could then undergo reductive elimination to form the product and regenerate a zinc species that can re-enter the catalytic cycle.

Sustainable and Green Chemistry Aspects in Organozinc Reagent Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Organozinc reagents like this compound offer several advantages from a green chemistry perspective compared to more reactive organometallic counterparts such as Grignard or organolithium reagents. Their higher functional group tolerance often eliminates the need for protecting group strategies, which reduces the number of synthetic steps and the amount of waste generated. wikipedia.org

To quantify the "greenness" of a chemical process involving this compound, various metrics can be employed. Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy, such as addition reactions, are considered greener. In the context of cross-coupling reactions with this compound, the choice of coupling partner and catalyst can significantly impact the atom economy.

Other important metrics include Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) , which take into account the masses of all materials used in a reaction or process, including solvents, reagents, and workup materials, relative to the mass of the final product. The use of greener solvents, catalytic amounts of reagents, and efficient purification methods are crucial for improving these metrics. The development of solvent-free reaction conditions or the use of recyclable solvents for reactions involving this compound would be a significant step towards more sustainable chemical manufacturing.

Green Chemistry Metric Definition Application to this compound Reactions
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Optimizing coupling partners and reaction types to maximize incorporation of the chlorobutyl group into the final product.
Reaction Mass Efficiency (RME) (Mass of isolated product / Total mass of reactants) x 100%Reflects the chemical yield and stoichiometry.
Process Mass Intensity (PMI) Total mass in a process / Mass of productA holistic measure of the efficiency of the entire process, including solvents and workup.

Q & A

Q. What safety protocols are critical for scaling up this compound synthesis?

  • Methodological Answer :
  • Hazard mitigation : Implement explosion-proof equipment and inert gas purging, as recommended for brominated organometallics .
  • Waste management : Segregate zinc-containing waste and treat with chelating agents before disposal to comply with EPA guidelines .

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